



Application Note: Determination of Total Fumonisins after Alkaline Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fumonisin B3-13C34	
Cat. No.:	B10821236	Get Quote

Introduction

Fumonisins are a group of mycotoxins produced primarily by Fusarium species, commonly contaminating maize and maize-based products worldwide.[1][2][3] Fumonisin B1 (FB1) is the most prevalent and toxicologically significant member of this family, classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[4] Due to their potential health risks to humans and animals, regulatory limits for fumonisins in food and feed have been established in many countries.[5][6]

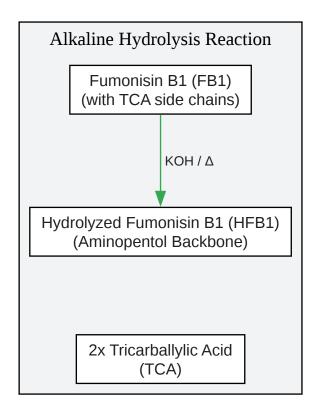
Fumonisins can exist in free, "hidden," or matrix-bound forms.[3] Routine analytical methods may only detect free fumonisins, leading to an underestimation of total contamination. To address this, an alkaline hydrolysis step is employed. This process cleaves the two tricarballylic acid (TCA) side chains from the fumonisin backbone, converting various fumonisin B analogues (FB1, FB2, FB3) and some bound forms into their corresponding hydrolyzed aminopentol backbone (e.g., HFB1 or AP1).[4][7][8] Quantifying this common backbone via methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) allows for the determination of "total" fumonisins, providing a more accurate assessment of contamination.[4]

This application note provides a detailed protocol for the determination of total fumonisins in food and feed matrices using alkaline hydrolysis followed by LC-MS/MS analysis.

Principle of the Method



The core of this method is the base-catalyzed hydrolysis of the ester linkages in fumonisins. Under alkaline conditions (e.g., using potassium or calcium hydroxide), the TCA side chains are removed from the aminopolyol backbone.[9][10][11] This reaction converts fumonisin B1 (FB1), FB2, and FB3 into their stable, hydrolyzed forms (HFB1, HFB2, and HFB3). These hydrolyzed products are then extracted, purified using solid-phase extraction (SPE), and quantified using a sensitive analytical technique such as LC-MS/MS. The workflow ensures that both free and a portion of conjugated or bound fumonisins are measured collectively.



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Caption: Chemical conversion of Fumonisin B1 to its aminopentol backbone.

Experimental Protocols

This section details the step-by-step methodology for sample preparation, hydrolysis, cleanup, and analysis.

- 1. Reagents and Materials
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or equivalent).



- Acids/Bases: Formic acid (FA), Potassium hydroxide (KOH) or Calcium hydroxide (Ca(OH)₂).
- Salts: Ammonium formate.
- Standards: Certified reference standards of Fumonisin B1 (FB1), Fumonisin B2 (FB2), Fumonisin B3 (FB3), and their hydrolyzed forms (HFB1, HFB2, HFB3). Isotope-labeled internal standards (e.g., ¹³C-FBs) are recommended for improved accuracy.[4]
- SPE Cartridges: Strong Anion Exchange (SAX) or a mixed-mode polymeric sorbent like MAX (Mixed-Mode Anion Exchange).[4][12][13]
- Equipment: Homogenizer/blender, vortex mixer, centrifuge, analytical balance, pH meter,
 SPE manifold, LC-MS/MS system.
- 2. Sample Preparation and Extraction
- Homogenize a representative portion of the solid sample (e.g., maize, animal feed) to a fine powder (<0.8 mm).[14]
- Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 20 mL of extraction solvent. A common solvent is a mixture of acetonitrile/water/formic acid (74:25:1, v/v/v) or acetonitrile/methanol/water (25:25:50, v/v/v).[4][10][14]
- Vortex vigorously for 1-2 minutes, followed by shaking on a mechanical shaker for 30-60 minutes or ultrasonication.[4][15]
- Centrifuge the mixture at ≥4000 rpm for 10-15 minutes.
- Collect the supernatant (extract) for the subsequent hydrolysis step.
- 3. Alkaline Hydrolysis Protocol
- Transfer a specific volume (e.g., 2 mL) of the sample extract into a clean tube.
- If using internal standards, add them to the extract at this stage.[4]
- Add 2 mL of 2.0 M potassium hydroxide (KOH) solution.



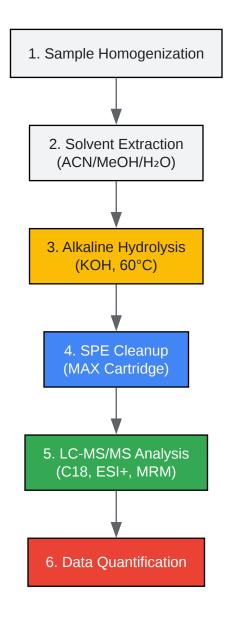
- Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes to ensure complete hydrolysis.[4][15]
- After incubation, cool the sample to room temperature.
- Neutralize the sample by adding an appropriate amount of acid (e.g., formic acid) to a pH of approximately 6-7.
- 4. Solid-Phase Extraction (SPE) Cleanup The purpose of the cleanup step is to remove matrix interferences prior to LC-MS/MS analysis. A strong anionic exchange (MAX) procedure is effective for purifying hydrolyzed fumonisins.[4][12][13]
- Conditioning: Condition a MAX SPE cartridge (e.g., 60 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water.
- Loading: Load the entire neutralized hydrolysate onto the conditioned cartridge.
- Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of methanol to remove neutral and basic interferences. Discard the washings.
- Elution: Elute the hydrolyzed fumonisins (HFB1, HFB2, HFB3) with 2-4 mL of 2% formic acid in methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C. Reconstitute the residue in a known volume (e.g., 500 μL) of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, <2 μm particle size) is commonly used.[12][13]
- Mobile Phase A: 0.1-0.2% Formic acid and 5-10 mM ammonium formate in water.[12][16]
- Mobile Phase B: 0.1-0.2% Formic acid in methanol or acetonitrile.[12][16]
- Flow Rate: 0.2-0.4 mL/min.



- Injection Volume: 5-10 μL.
- Gradient Elution: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
- Mass Spectrometry:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[12]
 [13][17] Monitor at least two MRM transitions per analyte for quantification and confirmation.





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Caption: Experimental workflow for total fumonisin analysis.

Quantitative Data Summary

The performance of methods for determining fumonisins and their hydrolyzed metabolites varies by matrix and specific protocol. The table below summarizes validation data from published studies.

Analyte(s	Matrix	Method	LOQ (µg/kg)	Recovery (%)	Precision (RSD, %)	Referenc e
FB1, FB2, FB3, HFB1, HFB2, HFB3	Broiler Chicken Feed & Excreta	UPLC- MS/MS	160	82.6 - 115.8	3.9 - 18.9	[4][12][13] [17]
FB1, FB2, HFB1	Microbial Culture Media	LC/ESI-MS	20 (FB1, FB2), 50 (HFB1)	Not Reported	Not Reported	[18]
FB1, FB2, HFB1, pHFB1a, pHFB1b	Broiler Chicken Plasma	UPLC- MS/MS	0.72 - 2.5 (ng/mL)	Within specified ranges	Within specified ranges	[16]
AP1, FB1, FB2	Alkali- processed Corn Foods	HPLC-FLD	~10 (AP1), ~20 (FB1/FB2)	Generally satisfactory	Not Reported	[9][10]
FB1, FB2	Corn	LC/MS	Not specified	90.4 - 101	2.8 - 7.1	[14]

LOQ: Limit of Quantification; RSD: Relative Standard Deviation; AP1: Aminopentol from FB1; HFBx: Hydrolyzed Fumonisin Bx; pHFBx: Partially Hydrolyzed Fumonisin Bx.



Conclusion

The determination of total fumonisins through alkaline hydrolysis provides a comprehensive and accurate measure of contamination in complex matrices like food and animal feed. The conversion of various fumonisin B analogues to their common aminopentol backbone (HFB) simplifies analysis and accounts for forms that may be missed by conventional methods. The detailed LC-MS/MS protocol presented here, including sample extraction, hydrolysis, and SPE cleanup, offers a robust and sensitive workflow for researchers and scientists in food safety and drug development, ensuring compliance with regulatory standards and safeguarding consumer health.

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- To cite this document: BenchChem. [Application Note: Determination of Total Fumonisins after Alkaline Hydrolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821236#determination-of-total-fumonisins-after-alkaline-hydrolysis]

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